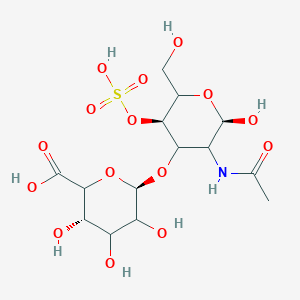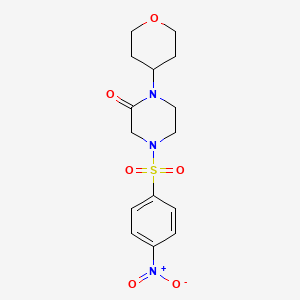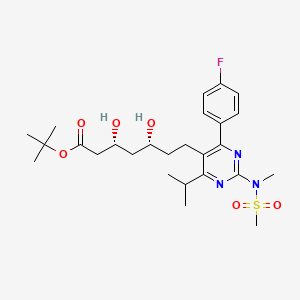
(3R,5R)-t-Butyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro O-Butyl-rosuvastatin is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is part of the statin class of medications, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro O-Butyl-rosuvastatin involves several steps, starting from the preparation of intermediates. One common method involves the use of diphenyl phosphene oxide derivatives as intermediates . The process is designed to be clean, economical, and scalable for industrial production, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro O-Butyl-rosuvastatin typically involve large-scale chemical synthesis using optimized reaction conditions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
化学反应分析
Types of Reactions
6,7-Dihydro O-Butyl-rosuvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
6,7-Dihydro O-Butyl-rosuvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Used in the production of pharmaceuticals and as a standard in quality control processes.
作用机制
6,7-Dihydro O-Butyl-rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower blood cholesterol levels . The compound also increases the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is less potent than rosuvastatin but still effective in lowering cholesterol levels.
Pravastatin: A statin with a different metabolic pathway and lower potency compared to rosuvastatin.
Uniqueness
6,7-Dihydro O-Butyl-rosuvastatin is unique due to its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other statins . This uniqueness can translate to differences in efficacy, safety, and tolerability, making it a valuable addition to the statin class of medications .
属性
分子式 |
C26H38FN3O6S |
|---|---|
分子量 |
539.7 g/mol |
IUPAC 名称 |
tert-butyl (3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H38FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-11,16,19-20,31-32H,12-15H2,1-7H3/t19-,20-/m1/s1 |
InChI 键 |
VAXGNKFGOGWGCI-WOJBJXKFSA-N |
手性 SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
规范 SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


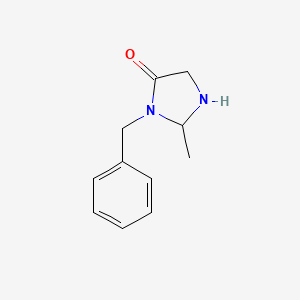
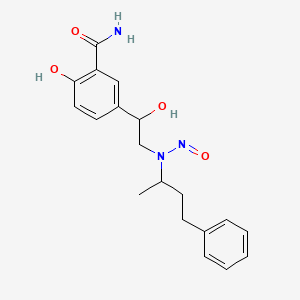

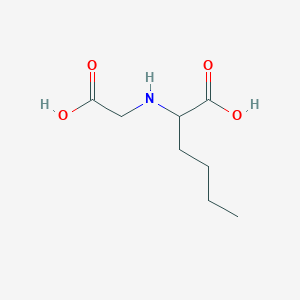
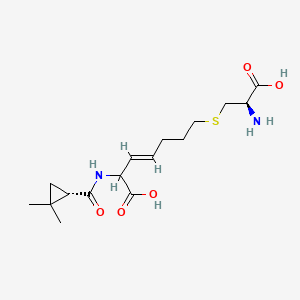
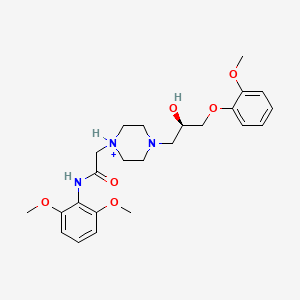
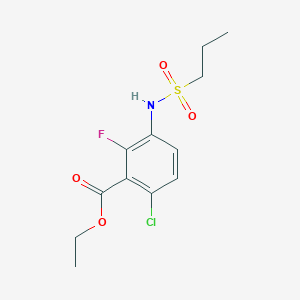
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
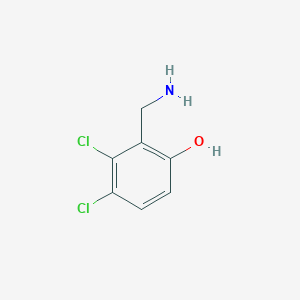
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
